1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include organic solvents, catalysts, and various functional group-specific reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which exhibit various biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, known for their pharmacological properties.
Chromene Derivatives: Compounds containing the chromene structure, used in medicinal chemistry.
Uniqueness
1-[3-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .
Properties
Molecular Formula |
C25H18N2O4 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-(3-prop-2-enoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18N2O4/c1-2-14-30-17-9-7-8-16(15-17)22-21-23(28)18-10-3-4-11-19(18)31-24(21)25(29)27(22)20-12-5-6-13-26-20/h2-13,15,22H,1,14H2 |
InChI Key |
NIJNUARVFJGCOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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